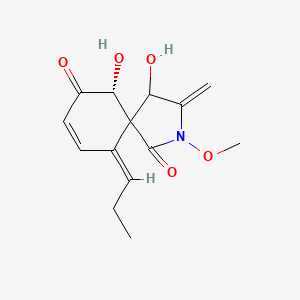
Triticone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triticone C is a member of the triticones, a family of spirocyclic lactams produced by the fungal pathogen Pyrenophora tritici-repentis. This compound is part of a group of secondary metabolites that have been identified in ascomycete fungi and are known for their roles in signaling, defense, and as toxins .
準備方法
Triticone C is synthesized through a biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthase (NRPS) enzymes. The biosynthetic gene cluster responsible for triticone production has been identified, and deletion of the hybrid PKS-NRPS gene abolishes the production of all triticones . .
化学反応の分析
Triticone C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Triticone C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a molecular probe to study enzyme inhibition and other biochemical processes. In biology, this compound is studied for its antimicrobial properties and its role in plant-pathogen interactions.
作用機序
The mechanism of action of triticone C involves the inhibition of enzymes that contain thiol functional groups. This inhibition affects various physiological functions, including photosynthesis and cellular respiration. The molecular targets of this compound include enzymes involved in these processes, and the pathways affected are those related to energy production and metabolic regulation .
類似化合物との比較
Triticone C is part of a family of compounds that includes triticone A, triticone B, triticone D, triticone E, and triticone F. These compounds share a spirocyclic lactam core structure but differ in their specific functional groups and biological activities. Triticone A and triticone B are known for their phytotoxic effects, while this compound and triticone D are less active .
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11?,12-,14?/m0/s1 |
InChIキー |
UEEZHRJFRYRGNC-ODJODULFSA-N |
異性体SMILES |
CC/C=C/1\C=CC(=O)[C@@H](C12C(C(=C)N(C2=O)OC)O)O |
正規SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


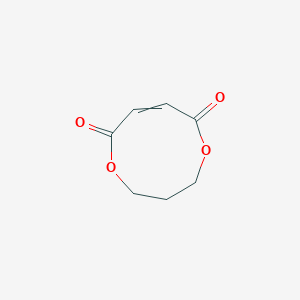
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
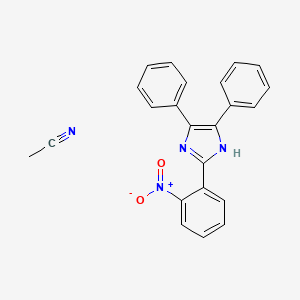
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
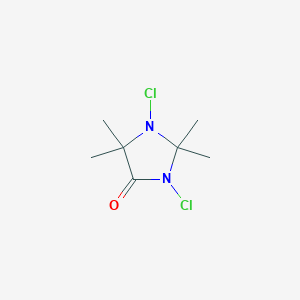
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
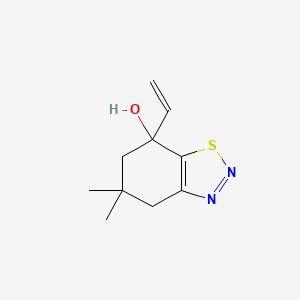
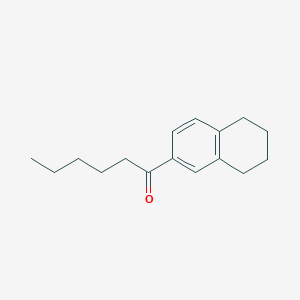
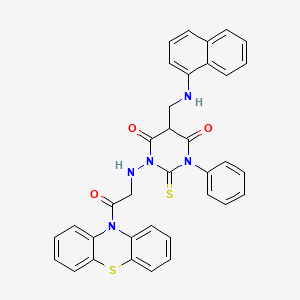
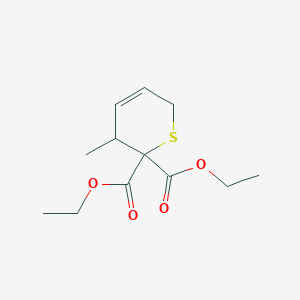
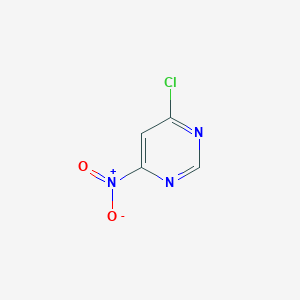
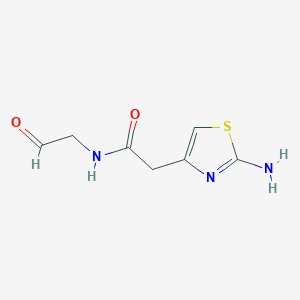
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
